molecular formula C8H4ClIN2 B2617280 4-Chloro-3-iodo-1,6-naphthyridine CAS No. 2208092-49-1

4-Chloro-3-iodo-1,6-naphthyridine

Cat. No.: B2617280
CAS No.: 2208092-49-1
M. Wt: 290.49
InChI Key: XCGMJRUBTKJISR-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of chlorine and iodine atoms at the 4th and 3rd positions, respectively, on the naphthyridine ring. The molecular formula of this compound is C8H4ClIN2, and it has a molecular weight of 290.49 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-1,6-naphthyridine typically involves the halogenation of 1,6-naphthyridine derivatives. One common method includes the use of iodine and chlorine sources under controlled conditions to introduce the halogen atoms at the desired positions on the naphthyridine ring . The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require the presence of catalysts or bases to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-1,6-naphthyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while cross-coupling reactions can produce various biaryl compounds .

Scientific Research Applications

4-Chloro-3-iodo-1,6-naphthyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-1,6-naphthyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets . The exact molecular pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-iodo-1,6-naphthyridine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The dual halogenation can enhance the compound’s ability to participate in various chemical reactions and improve its binding interactions in biological systems .

Properties

IUPAC Name

4-chloro-3-iodo-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-5-3-11-2-1-7(5)12-4-6(8)10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGMJRUBTKJISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C(=CN=C21)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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